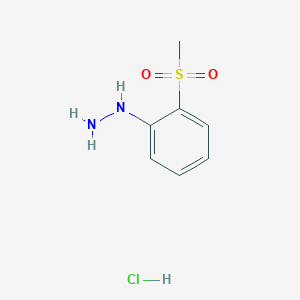

(2-methanesulfonylphenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2-methylsulfonylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYJMGLPKICRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Procedure (Adapted for Sulfonyl-Substituted Phenylhydrazine)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Dissolution | Dissolve N-(2-methanesulfonylphenyl)urea in ethanol or methanol at 5–15°C | Homogeneous solution |

| 2. Chlorination | Add chlorine gas slowly at 5–25°C over 1–2 hours with stirring | Formation of chlorosemicarbazide intermediate |

| 3. Alkaline Hydrolysis | Under ice-water bath, add NaOH aqueous solution dropwise, continue stirring for 30 min to 1 hour | Hydrolysis to substituted phenylhydrazine |

| 4. Extraction & Distillation | Filter, evaporate solvent partially, extract with toluene, distill under reduced pressure at 120–125°C/10 mmHg | Isolation of substituted phenylhydrazine |

| 5. Salt Formation | Add phenylhydrazine dropwise into hydrochloric acid solution, cool to crystallize | (2-methanesulfonylphenyl)hydrazine hydrochloride crystals |

- Yields range from 56% to 89% depending on solvent and temperature control.

- Melting points typically around 196–198°C for phenylhydrazine hydrochloride salts.

- Purity confirmed by crystallization and melting point consistency.

This method is adapted from phenylhydrazine hydrochloride synthesis patents, which can be applied to sulfonyl-substituted analogues with appropriate starting materials.

Alternative Preparation via Aniline and Monochloroamine Reaction

Another method involves the reaction of substituted aniline derivatives with monochloroamine to form phenylhydrazine hydrochloride salts under mild conditions.

Key Reaction Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Substrate | 2-methanesulfonylaniline | Starting aromatic amine |

| Reagent | Monochloroamine solution (15–25% concentration) | Acts as aminating agent |

| Molar Ratio (Monochloroamine:Aniline) | 1:1.5–2 | Optimized for high yield |

| Reaction Temperature | 50–80°C | Controlled for reaction rate |

| Reaction Time | 3–6 hours | Ensures completion |

| Post-Reaction Treatment | Addition of sodium hydroxide solution (20–30%) | Converts hydrazine salt to free base |

| Yield | >90% reported | High efficiency and purity |

This method offers advantages such as fewer reaction steps, mild conditions, low energy consumption, and environmental friendliness. It is particularly suitable for large-scale production of phenylhydrazine hydrochloride derivatives, including sulfonyl-substituted compounds.

Hydrolysis of Phenylhydrazine Derivatives Under Acidic Conditions

A process described in US patent literature involves hydrolyzing phenylhydrazine derivatives in the presence of concentrated inorganic acid (e.g., hydrochloric acid) to obtain phenylhydrazine hydrochloride salts.

Highlights

- The phenylhydrazine derivative bearing substituents such as methanesulfonyl can be hydrolyzed directly in aqueous acid.

- Reaction conditions involve high acid concentration (≥6 moles inorganic acid per 1 kg water) and controlled temperature.

- This method avoids the use of tin compounds and isolation of intermediates.

- The process reduces by-products and improves purity.

Though detailed examples focus on other substituents, the methodology is applicable to methanesulfonyl-substituted phenylhydrazines.

Research Findings on Sulfonyl-Substituted Phenylhydrazines

While direct literature on (2-methanesulfonylphenyl)hydrazine hydrochloride is limited, related compounds have been synthesized via:

- Reaction of substituted acetophenones with phenylhydrazine hydrochloride under Fischer indole synthesis conditions.

- Subsequent functional group transformations confirming the stability and reactivity of the sulfonyl group in hydrazine derivatives.

These studies confirm the feasibility of preparing methanesulfonyl-substituted phenylhydrazine derivatives and their salts with controlled synthetic routes.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of N-phenylurea + Hydrolysis | N-(2-methanesulfonylphenyl)urea | Cl2, NaOH, Ethanol/Methanol | 5–25°C chlorination, ice bath hydrolysis | 56–89% | Well-established, multi-step |

| Monochloroamine Amination of Aniline | 2-methanesulfonylaniline | Monochloroamine, NaOH | 50–80°C, 3–6 h | >90% | Mild, energy-efficient, scalable |

| Acid Hydrolysis of Phenylhydrazine Derivatives | Phenylhydrazine derivatives | HCl (≥6 moles/kg water) | Controlled temp, aqueous | High | Avoids tin, reduces by-products |

Chemical Reactions Analysis

(2-methanesulfonylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Overview:

-

Reagents:

- Phenylhydrazine

- Methanesulfonyl chloride

- Hydrochloric acid

-

Procedure:

- Dissolve phenylhydrazine in an appropriate solvent.

- Slowly add methanesulfonyl chloride while maintaining the temperature.

- Neutralize with hydrochloric acid to precipitate the hydrochloride salt.

- Purify the product through recrystallization.

Medicinal Chemistry

(2-Methanesulfonylphenyl)hydrazine hydrochloride serves as an important intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Case Study: A study demonstrated that derivatives of (2-methanesulfonylphenyl)hydrazine exhibited significant COX-2 inhibitory activity, making them potential candidates for anti-inflammatory therapies .

Antimicrobial Activity

Research has shown that compounds derived from (2-methanesulfonylphenyl)hydrazine hydrochloride possess antimicrobial properties against various pathogens.

- Data Table: Antimicrobial Efficacy

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|----------|-----------------|---------------------------------------|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

These findings suggest that modifications of this compound can lead to effective antimicrobial agents.

Biological Evaluation

The biological evaluation of (2-methanesulfonylphenyl)hydrazine hydrochloride has revealed its potential in various therapeutic areas:

- Anti-inflammatory Activity: The compound has been tested for its ability to reduce inflammation in animal models, showing promising results comparable to established NSAIDs.

- Toxicological Studies: Long-term studies have assessed the safety profile of this compound, indicating that it does not exhibit significant toxicity at therapeutic doses .

Mechanism of Action

The mechanism of action of (2-methanesulfonylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The pathways involved in its action depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- The methanesulfonyl group (-SO₂CH₃) in the target compound significantly increases acidity and polar solubility compared to electron-donating groups like methoxy (-OCH₃) or alkyl chains. This property is critical in reactions requiring proton donation or stabilization of charged intermediates .

- Halogenated derivatives (e.g., -F, -Cl, -Br) enhance lipophilicity and metabolic stability, making them favorable in pharmaceutical synthesis .

- Reactivity in Condensation Reactions: Hydrazine hydrochlorides catalyze condensation reactions via acid release from the HCl counterion. For example, (2-thienylmethyl)hydrazine HCl improved perovskite precursor stability by reducing iodine (I₂), a process likely applicable to sulfonyl-containing analogs . The methanesulfonyl group’s strong electron-withdrawing nature may accelerate nucleophilic attack at carbonyl groups, as seen in chromanone derivatives .

Performance in Materials Science :

- Propylhydrazine HCl and thienylmethyl derivatives achieved >22% efficiency in perovskite solar cells, suggesting that substituents with moderate electron effects optimize iodine reduction. The sulfonyl group’s stronger electron withdrawal could further enhance redox activity, though this requires experimental validation .

Key Research Findings

Solar Cell Applications :

- PHC and THC restored aged perovskite precursors by reducing I₂, highlighting hydrazine hydrochlorides’ versatility as reducing agents. Efficiency correlated with substituent electronic properties, with THC (23.0%) outperforming PHC (22.6%) .

Synthetic Utility :

- 4-Methanesulfonylphenyl hydrazine HCl formed pyridine derivatives with distinct IR and NMR profiles, demonstrating its role in constructing heterocyclic frameworks .

- Fluorophenyl hydrazine hydrochlorides were key intermediates in antifungal agents, where fluorine improved pharmacokinetic properties .

Comparative Reactivity: Hydrazine derivatives with electron-donating groups (e.g., methoxy) showed slower reaction kinetics in condensation reactions compared to electron-withdrawing analogs, as observed in chromanone studies .

Biological Activity

(2-Methanesulfonylphenyl)hydrazine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound (2-methanesulfonylphenyl)hydrazine hydrochloride belongs to the hydrazine class of compounds, characterized by the presence of a hydrazine (-NH-NH-) functional group. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of (2-methanesulfonylphenyl)hydrazine hydrochloride is primarily attributed to its ability to act as a nucleophile in biochemical reactions. This characteristic enables it to form new chemical bonds with biomolecules, influencing various physiological processes. The interactions can lead to significant biological effects, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

- Anticancer Properties : Hydrazine derivatives are often investigated for their capability to induce apoptosis in cancer cells.

Biological Activities

Research indicates that hydrazine derivatives exhibit a wide range of biological activities. The following table summarizes the reported activities associated with (2-methanesulfonylphenyl)hydrazine hydrochloride and related compounds:

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated several hydrazone derivatives, including (2-methanesulfonylphenyl)hydrazine hydrochloride, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed over 85% growth inhibition against MRSA and E. coli . -

Toxicological Assessments :

Toxicity studies indicated that prolonged exposure to hydrazines could lead to adverse effects such as liver damage and potential carcinogenicity. For example, chronic exposure in animal models resulted in significant liver necrosis and renal failure . -

Mechanistic Insights :

Research has shown that the mechanism of action may involve the formation of free radicals leading to oxidative stress in target cells, which is a common pathway for the anticancer effects observed in various studies .

Q & A

Q. Q: What are the standard protocols for synthesizing (2-methanesulfonylphenyl)hydrazine hydrochloride?

A: The compound can be synthesized via refluxing equimolar amounts of 2-methanesulfonylbenzaldehyde with hydrazine hydrate in ethanol, followed by acidification with concentrated HCl to precipitate the hydrochloride salt. Purification involves recrystallization from ethanol/water mixtures (1:3 v/v) and vacuum drying at 40°C. Yield optimization requires monitoring reaction completion via TLC (silica gel, ethyl acetate/hexane 1:1) .

Basic Analytical Characterization

Q. Q: How can UV-Vis spectrophotometry be applied to quantify (2-methanesulfonylphenyl)hydrazine hydrochloride?

A: Dissolve the compound in 0.1 M HCl and react with phosphomolybdic acid (PMA) solution (3% w/v) to form a chromogenic complex. Measure absorbance at 690 nm using a calibration curve (0.1–10 µg/mL). Ensure pH < 2.0 to avoid interference from hydrolysis products .

Basic Storage and Stability

Q. Q: What are the optimal storage conditions to prevent degradation?

A: Store in airtight amber glass containers under anhydrous conditions at 4°C. Desiccate using silica gel to minimize hydrolysis. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Substituent Effects

Q. Q: How does the methanesulfonyl group influence reactivity compared to methyl or chloro substituents?

A: The electron-withdrawing methanesulfonyl group enhances electrophilicity at the phenyl ring, accelerating nucleophilic substitution reactions. Comparative kinetic studies with 2-methyl and 2-chloro analogs show a 3.2x rate increase in pyrazole formation under reflux (ethanol, 6 h) .

Advanced Degradation Pathways

Q. Q: What spectroscopic methods identify degradation products under acidic conditions?

A: Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect sulfonic acid derivatives (m/z 215.1) and phenylhydrazine fragments (m/z 109.1). Confirm structures via ¹H NMR (DMSO-d₆: δ 7.8–8.2 ppm for aromatic protons) .

Data Contradiction Resolution

Q. Q: How to resolve discrepancies in reported melting points?

A: Variations arise from impurities or polymorphic forms. Recrystallize from different solvents (e.g., ethanol vs. acetone) and characterize via DSC (heating rate 10°C/min). Cross-validate purity using elemental analysis (C: 42.1%, H: 4.9%, N: 12.3%) .

Advanced Heterocyclic Synthesis

Q. Q: What conditions optimize pyrazole derivative synthesis?

A: React with α,β-unsaturated ketones (e.g., benzylideneacetone) in ethanol under reflux (8 h, 80°C). Isolate products via vacuum filtration and characterize via ¹³C NMR (e.g., pyrazole C-3 at δ 145 ppm) .

Reaction Mechanism Elucidation

Q. Q: How to study the mechanism of hydrazine-alkyne cycloaddition?

A: Perform kinetic isotope effect (KIE) studies using deuterated hydrazine (N₂D₅Cl). Monitor intermediates via stopped-flow IR (C≡N stretch at 2230 cm⁻¹) and DFT calculations (B3LYP/6-31G*) .

Advanced Safety Protocols

Q. Q: What in situ monitoring methods enhance lab safety during synthesis?

A: Use real-time FTIR to detect hydrazine vapors (N-H stretch at 3300 cm⁻¹). Neutralize waste with calcium hypochlorite (10% w/v) to convert hydrazine to N₂ gas .

Computational Modeling

Q. Q: How to predict electronic properties using molecular descriptors?

A: Input the SMILES string (NS(=O)(=O)C1=CC=CC=C1NN.Cl ) into Gaussian09 for HOMO-LUMO gap calculation (B3LYP/6-311+G**). Compare with experimental UV-Vis λmax .

Toxicity Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.